Ethyl N,N-bis(2-chloroethyl)carbamate

Description

The exact mass of the compound Ethyl N,N-bis(2-chloroethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl N,N-bis(2-chloroethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N,N-bis(2-chloroethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

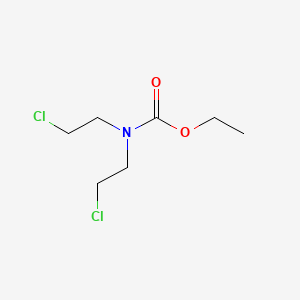

Structure

3D Structure

Properties

IUPAC Name |

ethyl N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVXSBPPCRGKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203127 | |

| Record name | Carbamic acid, bis(2-chloroethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-15-2 | |

| Record name | Ethyl N,N-bis(2-chloroethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urethane mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, bis(2-chloroethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N,N-bis(2-chloroethyl)carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFC9H74WS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties and structure of Ethyl N,N-bis(2-chloroethyl)carbamate

Structural Dynamics, Synthesis, and Alkylation Kinetics

Executive Summary

Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 5467-15-2) represents a critical structural intersection between carbamate stability and nitrogen mustard reactivity. Unlike simple aliphatic nitrogen mustards (e.g., mechlorethamine) which rapidly cyclize to form electrophilic aziridinium ions, this compound features a carbamate-protected nitrogen. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen lone pair, significantly attenuating its nucleophilicity.

This guide provides a comprehensive technical analysis for researchers, focusing on the compound's synthesis, physicochemical stability, and the mechanistic implications of its "deactivated" mustard moiety in drug design and chemical kinetics.

Chemical Identity and Structural Analysis[1][2]

The molecule consists of a central carbamate linker connecting an ethyl ester group to a bis(2-chloroethyl)amine tail.

| Parameter | Data |

| IUPAC Name | Ethyl N,N-bis(2-chloroethyl)carbamate |

| CAS Number | 5467-15-2 |

| Molecular Formula | |

| Molecular Weight | 214.09 g/mol |

| SMILES | CCOC(=O)N(CCCl)CCCl |

| InChI Key | LKVXSBPPCRGKIF-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid (at RT) |

Structural Geometry & Electronic Effects

The stability of this compound is defined by the competition between the nitrogen lone pair's resonance with the carbonyl group and its nucleophilic attack on the

-

Resonance Stabilization: The

resonance pulls electron density away from the nitrogen, reducing the -

Steric Conformation: The two chloroethyl arms adopt a conformation that minimizes steric clash with the ethoxy group, often rendering the molecule lipophilic and capable of crossing cellular membranes before activation.

Physicochemical Properties[3][4][5]

| Property | Value / Description | Context |

| Solubility | Soluble in ethanol, DMSO, DMF, chloroform. Insoluble in water.[1] | Lipophilicity facilitates membrane permeability. |

| Boiling Point | ~290°C (Predicted/Decomposes) | High boiling point due to dipole-dipole interactions. |

| LogP | ~1.7 (Predicted) | Moderate lipophilicity; suitable for passive transport. |

| Stability | Stable at neutral pH; hydrolyzes in strong acid/base. | The carbamate linkage is resistant to spontaneous hydrolysis compared to simple esters. |

Synthesis and Manufacturing Protocols

The synthesis of Ethyl N,N-bis(2-chloroethyl)carbamate is typically achieved via the N-acylation of bis(2-chloroethyl)amine. This route is preferred over the chlorination of diethanolamine carbamate due to higher yields and cleaner workup.

Reaction Pathway

Experimental Protocol: Acylation Route

-

Reagents: Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Ethyl chloroformate (1.1 eq), Potassium Carbonate (

, 2.5 eq), Dry Acetone or Dichloromethane (DCM). -

Conditions: Anhydrous,

to Room Temperature (RT).

Step-by-Step Methodology:

-

Preparation: Suspend bis(2-chloroethyl)amine hydrochloride (10 mmol) and anhydrous

(25 mmol) in 50 mL of dry acetone in a round-bottom flask equipped with a drying tube. -

Addition: Cool the mixture to

in an ice bath. Add ethyl chloroformate (11 mmol) dropwise over 20 minutes to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM, wash with water (2x) and brine (1x). Dry over

, filter, and evaporate. Purify the resulting oil via silica gel flash chromatography if necessary.

Reactivity & Mechanism of Action[1][2][7][8][9]

The defining feature of this molecule is the Carbamate Effect on alkylation kinetics.

The "Deactivated" Mustard Hypothesis

In standard nitrogen mustards (e.g., Mechlorethamine), the nitrogen is basic. It rapidly displaces the chloride to form a highly electrophilic aziridinium ion, which alkylates DNA (N7-guanine).[3]

In Ethyl N,N-bis(2-chloroethyl)carbamate , the nitrogen lone pair is delocalized:

Activation Pathways

For this compound to act as an alkylating agent, it generally requires:

-

Enzymatic Cleavage: Carbamases or esterases must hydrolyze the carbamate ester, releasing free bis(2-chloroethyl)amine.

-

Protonation (Acidic Environment): In highly acidic environments, protonation of the carbonyl oxygen may destabilize the resonance, though this is less relevant physiologically.

This property classifies the compound as a potential Prodrug , offering lower systemic toxicity and potentially targeted activation in tissues with high esterase activity.

Visualization: Structural Dynamics & Activation

The following diagram illustrates the synthesis and the specific activation requirement (hydrolysis) that distinguishes this compound from standard mustards.

Caption: Synthesis pathway and the requisite metabolic activation step converting the stable carbamate into the active alkylating aziridinium species.

Biological Implications & Safety[3]

Toxicology Profile

-

Vesicant Properties: Significantly reduced compared to sulfur/nitrogen mustards due to the lack of free amine reactivity. However, it should still be treated as a potential irritant and mutagen.

-

Carcinogenicity: As an alkylating agent precursor and a derivative of urethane (ethyl carbamate), it carries a risk of genotoxicity. Urethane itself is a known carcinogen; the mustard derivative adds alkylating potential.

-

Handling: Use full PPE (gloves, goggles, fume hood). Decontaminate surfaces with 10% sodium thiosulfate or dilute NaOH to hydrolyze and neutralize any active residues.

Research Applications

-

Kinetic Standards: Used to study the rate of carbamate hydrolysis in plasma stability assays.

-

Prodrug Development: Serves as a model for "masked" cytotoxic agents, designed to release warheads only within tumor microenvironments.

Experimental Protocol: Hydrolysis/Stability Assay

To verify the stability of the carbamate linkage and the release of the active amine.

Objective: Measure the half-life (

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Incubation: Dilute to 100

in Phosphate Buffered Saline (PBS, pH 7.4) and Rat Plasma at -

Sampling: Aliquot samples at

minutes. -

Quenching: Quench aliquots with ice-cold acetonitrile (containing internal standard). Centrifuge to precipitate proteins.

-

Analysis: Analyze supernatant via HPLC-MS/MS. Monitor the disappearance of the parent peak (m/z ~214) and the appearance of bis(2-chloroethyl)amine.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122040, Ethyl N,N-bis(2-chloroethyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (1941). Ethyl N-methylcarbamate and General Carbamate Synthesis. Org. Synth. Coll. Vol. 2, p. 464.[4] Retrieved from [Link]

- Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding for mustard mechanism).

Sources

An In-depth Technical Guide to a Chemical Enigma: The Case of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Note on CAS Number 5467-15-2

This technical guide addresses the physicochemical properties of the compound specified as 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, initially associated with CAS number 5467-15-2. However, a comprehensive investigation into this topic has revealed a significant challenge regarding the identification and characterization of this specific molecule. This document will therefore serve as a detailed account of the search for this compound's properties and a guide to the available data for closely related, well-documented isomers.

The Challenge of Identification: An Incorrect CAS Number

Initial searches for CAS number 5467-15-2 have definitively shown that this identifier is not associated with 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Extensive queries across numerous chemical databases and scientific literature have failed to link this CAS number to the specified chemical structure. This indicates that the provided CAS number is either incorrect, obsolete, or belongs to an entirely different chemical entity.

Subsequent and exhaustive searches based on the chemical name, "5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one," and its variations (e.g., using "o-bromophenyl") have also failed to yield a specific, verified CAS number for this particular isomer. The scientific literature and chemical databases predominantly feature data for other positional isomers of brominated phenyl-1,4-benzodiazepin-2-ones.

This lack of a unique identifier and dedicated research on 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one suggests that it is a compound that is not widely synthesized, studied, or commercially available. Therefore, a detailed guide on its specific physicochemical properties cannot be compiled with the necessary scientific accuracy and integrity at this time.

Physicochemical Properties of Closely Related and Well-Characterized Isomers

To provide a valuable resource for researchers in the field of benzodiazepine chemistry, this guide will now focus on the known physicochemical properties of a closely related and well-documented isomer: 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS Number: 2894-61-3) . It is crucial to emphasize that the following data pertains to this specific isomer and should not be attributed to 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Structural Information and Core Properties of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This compound, also known as bromonordiazepam, is a key member of the benzodiazepine class of compounds.[1]

| Property | Value | Source |

| CAS Number | 2894-61-3 | [1] |

| Molecular Formula | C₁₅H₁₁BrN₂O | [1] |

| Molecular Weight | 315.16 g/mol | [1] |

| IUPAC Name | 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [1] |

Experimental Data and Computational Predictions

The following sections provide a summary of available experimental and computationally predicted physicochemical properties for 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Predicted Physicochemical Properties

A summary of computationally predicted properties provides valuable insights into the behavior of this molecule.

| Property | Predicted Value | Source |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 41.5 Ų | [1] |

| Heavy Atom Count | 19 | [1] |

Methodologies for Synthesis and Characterization: A General Overview

General Synthetic Strategy for 1,4-Benzodiazepin-2-ones

A common pathway for the synthesis of the 1,4-benzodiazepine core involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its ester. The choice of substituents on the 2-aminobenzophenone and the amino acid determines the final substitution pattern of the benzodiazepine ring.

Caption: Generalized synthetic workflow for 1,4-benzodiazepin-2-ones.

For the synthesis of a bromo-substituted derivative like 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the starting material would be a correspondingly substituted 2-aminobenzophenone, such as 2-amino-5-bromobenzophenone.

Experimental Protocols for Characterization

The characterization of synthesized benzodiazepine derivatives typically involves a suite of analytical techniques to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, confirming the positions of substituents on the aromatic rings and the benzodiazepine core.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds in the benzodiazepine ring.

-

Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline compound.

-

Chromatographic Methods (HPLC, TLC): Used to assess the purity of the synthesized compound and to monitor the progress of the reaction.

Conclusion and Future Directions

This guide has instead provided a comprehensive overview of the available data for a closely related, well-characterized isomer, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2894-61-3), to serve as a valuable reference for researchers working with similar molecular scaffolds.

For future research, the unambiguous synthesis and characterization of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one would be required to determine its specific physicochemical properties. This would involve a dedicated synthetic effort followed by rigorous analytical characterization to establish its structure and purity, at which point a correct CAS number could be assigned, and its properties could be accurately documented in the scientific literature.

References

[2] Google Patents. (n.d.). Synthesis of benzodiazepines. Retrieved from

[4] PubChem. (n.d.). 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

[5] PubChem. (n.d.). 7-Bromo-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

[6] PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

[1] Wikidata. (2025, November 3). 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][2][6]diazepin-2-one. Retrieved from [Link]

[3] Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Retrieved from [Link]

Sources

- 1. 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one - Wikidata [wikidata.org]

- 2. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 3. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | C15H10BrFN2O2 | CID 13126012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromo-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C16H12BrClN2O | CID 632515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Cytotoxicity of Nitrogen Mustard Carbamates Against Cancer Cell Lines

This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and cytotoxic evaluation of nitrogen mustard carbamates as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

I. Introduction: The Rationale for Nitrogen Mustard Carbamates in Oncology

Nitrogen mustards represent one of the oldest classes of chemotherapeutic agents, with their cytotoxic effects first observed in the 1940s.[1][2] Their clinical utility, however, has been hampered by a lack of selectivity for cancer cells, leading to significant side effects.[3][4] This has driven the development of numerous analogs designed to enhance tumor-specific targeting and reduce off-target toxicity.[5]

The core of this guide focuses on a promising subclass: nitrogen mustard carbamates . The incorporation of a carbamate moiety serves a dual purpose. Firstly, it can act as a prodrug strategy, where the carbamate linkage is designed to be cleaved under specific physiological conditions, such as the tumor microenvironment, to release the active cytotoxic agent.[6][7] Secondly, the carbamate group can modify the physicochemical properties of the parent nitrogen mustard, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.[5] This strategic modification aims to improve the therapeutic index of these potent alkylating agents.

II. Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic activity of nitrogen mustards is primarily attributed to their ability to alkylate DNA.[3][8] The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion.[2][3] This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[3][8]

The bifunctional nature of nitrogen mustards allows for a second alkylation event, leading to the formation of interstrand or intrastrand cross-links in the DNA.[8][9] These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][9]

The carbamate moiety in these derivatives is not directly involved in the alkylation reaction itself. Instead, its role is to modulate the delivery and activation of the nitrogen mustard warhead. For instance, in some designs, the carbamate acts as a cleavable linker, releasing the active nitrogen mustard upon enzymatic or chemical hydrolysis.[6][7]

Caption: Mechanism of action of nitrogen mustard carbamates.

III. Synthesis of Nitrogen Mustard Carbamates: A General Approach

The synthesis of nitrogen mustard carbamates typically involves the coupling of a nitrogen mustard derivative with a suitable carrier molecule via a carbamate linkage. A common strategy employs a carbamoyl chloride intermediate.

Step 1: Formation of the Carbamoyl Chloride A secondary amine, such as bis(2-chloroethyl)amine, is reacted with phosgene or a phosgene equivalent to generate the corresponding carbamoyl chloride. This intermediate is highly reactive and serves as the activated species for the subsequent carbamoylation reaction.[10]

Step 2: Carbamoylation of the Carrier Molecule The carbamoyl chloride is then reacted with a hydroxyl or amino group on a carrier molecule in the presence of a non-nucleophilic base.[10] The carrier molecule can be a steroid, a natural product, or another moiety designed to enhance tumor targeting or modulate physicochemical properties.[1][4]

Caption: General synthetic scheme for nitrogen mustard carbamates.

IV. In Vitro Evaluation of Cytotoxicity

A critical step in the development of novel nitrogen mustard carbamates is the in vitro assessment of their cytotoxic activity against a panel of cancer cell lines. The choice of cell lines is crucial and should ideally represent a variety of cancer types with different genetic backgrounds. Commonly used cell lines for this purpose include:

-

MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

-

MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often used to represent a more aggressive breast cancer phenotype.

-

A549: A human lung carcinoma cell line.

-

HeLa: A human cervical adenocarcinoma cell line.

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

A. Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the nitrogen mustard carbamate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

To confirm that cell death is occurring via apoptosis, an Annexin V/PI staining assay followed by flow cytometry is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol:

-

Cell Treatment: Treat cells with the nitrogen mustard carbamate at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

C. Cell Cycle Analysis: Propidium Iodide Staining

Nitrogen mustard-induced DNA damage is expected to cause cell cycle arrest. This can be analyzed by staining the cells with propidium iodide, which stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

Experimental Protocol:

-

Cell Treatment: Treat cells with the nitrogen mustard carbamate at its IC50 concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Steroid-linked nitrogen mustards as potential anticancer therapeutics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of nitroheterocyclic carbamate prodrugs for use with nitroreductase-mediated gene-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijirt.org [ijirt.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic & Regulatory Insight: Genotoxicity of Bis(2-chloroethyl)amine Derivatives

Executive Summary: The Double-Edged Alkylator

Bis(2-chloroethyl)amine derivatives, commonly known as nitrogen mustards, represent a paradox in pharmaceutical science. They are the foundational architecture of modern chemotherapy (e.g., mechlorethamine, cyclophosphamide), yet they act as potent genotoxic impurities (GTIs) in drug synthesis.

For the drug developer, understanding the genotoxicity of this moiety is not merely a compliance checkbox; it is a study in electrophilic reactivity. This guide dissects the molecular mechanism of the "aziridinium trap," the biological cascade of interstrand crosslinking, and the regulatory frameworks (ICH M7) required to control these risks.

Molecular Mechanism: The Aziridinium Trap

The genotoxicity of bis(2-chloroethyl)amines is driven by neighboring group participation . Unlike simple alkyl halides which react via slow

The Kinetic Sequence

-

Cyclization (Rate-Limiting): Formation of the highly strained, electrophilic aziridinium ion .

-

Nucleophilic Attack: The N7 position of Guanine (in the major groove of DNA) is the primary target due to its high nucleophilicity.

-

Mono-adduct Formation: The DNA is now alkylated.[1]

-

Crosslinking: The second chloroethyl arm repeats the cycle, attacking a Guanine on the opposite strand (5'-GNC sequence preference), creating a DNA Interstrand Crosslink (ICL).

Visualization of Alkylation Pathway

The following diagram illustrates the critical transition from inert amine to cytotoxic crosslink.

Figure 1: The stepwise alkylation mechanism. The formation of the aziridinium ion is the critical electrophilic event triggering genotoxicity.

Structure-Activity Relationships (SAR)[5][6]

Not all nitrogen mustards are equally genotoxic. The reactivity of the aziridinium ion is modulated by the electron density on the central nitrogen.[2]

Electronic Tuning

-

Aliphatic Mustards (e.g., Mechlorethamine): The methyl group is electron-donating (

effect), increasing the nucleophilicity of the nitrogen.[2] This leads to rapid, indiscriminate aziridinium formation and high toxicity. -

Aromatic Mustards (e.g., Chlorambucil, Melphalan): An aromatic ring acts as an electron sink (resonance delocalization). This stabilizes the lone pair, slowing aziridinium formation. These agents are less reactive and can often be administered orally.

Comparative Reactivity Table

| Compound Class | R-Group Substituent | Electronic Effect | Reactivity ( | Genotoxic Potency |

| Aliphatic | Methyl (Mechlorethamine) | Electron Donating | High (Minutes) | Extreme (Vesicant) |

| Aromatic | Phenylbutyric acid (Chlorambucil) | Electron Withdrawing | Moderate (Hours) | High (Controlled) |

| Phosphoramide | Cyclic Phospho-ester (Cyclophosphamide) | Strong E-Withdrawing | Latent (Prodrug) | Requires Metabolic Activation |

Expert Insight: When assessing impurities, never assume an aromatic nitrogen mustard is safe. While less reactive than aliphatic analogs, they are still potent alkylators capable of exceeding the Threshold of Toxicological Concern (TTC).

Biological Consequences: The Fanconi Anemia Pathway[3][8]

The defining lesion of nitrogen mustards is the Interstrand Crosslink (ICL) .[3][4] Unlike single-strand breaks, ICLs prevent DNA strand separation, causing a complete blockade of replication forks (stalled forks).

Repair or Die

The cell recruits the Fanconi Anemia (FA) pathway to repair ICLs. If this pathway fails (or is overwhelmed), the cell undergoes apoptosis (therapeutic effect) or error-prone repair (mutagenic effect).

-

Recognition: The FANCM complex detects the stalled replication fork.

-

Unhooking: The FA core complex ubiquitinates FANCD2/FANCI, recruiting nucleases (XPF-ERCC1) to cut the DNA on either side of the crosslink ("unhooking").[5]

-

Translesion Synthesis (TLS): Specialized polymerases (Rev1, Pol

) bypass the unhooked adduct. This is the error-prone step where mutations are introduced.

Signaling Cascade Diagram

Figure 2: The Fanconi Anemia pathway response to Nitrogen Mustard ICLs. The "Unhooking" step generates Double Strand Breaks (DSBs), leading to potential mutagenesis.

Experimental Protocols for Assessment

To validate the genotoxicity of a bis(2-chloroethyl)amine derivative, standard assays must be adapted for alkylating stability.

Protocol A: Modified Ames Test (OECD 471)

Standard Ames tests may fail if the alkylator hydrolyzes before entering the bacteria.

-

Strain Selection: Use Salmonella typhimurium TA100 and TA1535 . These strains carry base-pair substitution mutations sensitive to alkylating agents targeting GC pairs.

-

Solvent System: Avoid protic solvents (water/methanol) for stock solutions if the derivative is highly reactive. Use anhydrous DMSO or DMA and prepare immediately before use.

-

Pre-incubation Method:

-

Mix bacteria + test substance + S9 mix (if metabolic activation is needed).

-

Incubate at 37°C for 20 minutes before adding top agar.

-

Rationale: This maximizes the interaction between the short-lived aziridinium ion and the bacterial DNA before the agar solidifies and diffusion slows.

-

Protocol B: In Vitro Micronucleus Assay (OECD 487)

Detects chromosomal aberrations (clastogenicity) caused by DSBs.

-

Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

-

Exposure: Short treatment (3-6 hours) is usually sufficient due to rapid reactivity.

-

Cytochalasin B: Add to block cytokinesis.

-

Scoring: Count micronuclei in binucleated cells.

-

Success Criterion: A dose-dependent increase in micronuclei indicates clastogenicity (chromosomal breakage), a hallmark of nitrogen mustards.

-

Regulatory Framework & Control Strategy

Under ICH M7 (R2) , nitrogen mustards are treated with high scrutiny.

Classification

-

Class 1: Known mutagenic carcinogens (e.g., Cyclophosphamide, Chlorambucil).

-

Class 2: Known mutagens with unknown carcinogenicity (many synthesis intermediates).

-

Class 3: Alerting structure (bis-chloroethyl) unrelated to the drug substance, no mutagenicity data.

Acceptable Limits

If the compound is a known carcinogen (Class 1), the limit is derived from the Compound Specific Acceptable Intake (AI) based on carcinogenic potency (TD50).

If it is a Class 2 or 3 impurity without specific cancer data, the Threshold of Toxicological Concern (TTC) applies:

-

Lifetime Exposure:

.[6] -

Less than Lifetime (LTL): Higher limits permitted (e.g.,

for < 1 month treatment).

Critical Note: While ICH M7 defines a specific "Cohort of Concern" (aflatoxins, N-nitroso, alkyl-azoxy) that requires limits lower than the TTC, nitrogen mustards generally fall under the standard TTC or specific AI. However, due to their potency, ALARP (As Low As Reasonably Practicable) principles should always be applied in process chemistry.

References

-

BenchChem. (2025).[1][4] Application Notes and Protocols for DNA Cross-linking with Bis(2-chloroethyl)amine hydrochloride. Retrieved from 4

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[7][8] Retrieved from 7

-

Deans, A. J., & West, S. C. (2011).[9] DNA interstrand crosslink repair and cancer. Nature Reviews Cancer. Retrieved from 9

-

International Council for Harmonisation (ICH). (2023).[10][6] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from 11[10][6]

-

Fanconi Anemia Research Fund. (n.d.). The Fanconi Anemia DNA Repair Pathway. Retrieved from 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijirt.org [ijirt.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ttslaboratuvar.com [ttslaboratuvar.com]

- 8. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 9. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. intuitionlabs.ai [intuitionlabs.ai]

- 11. database.ich.org [database.ich.org]

preliminary in vitro evaluation of novel nitrogen mustard compounds

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Nitrogen Mustard Compounds

Executive Summary

The development of novel nitrogen mustard-based anticancer agents relies on enhancing selectivity and overcoming chemoresistance while maintaining the potent DNA-alkylating properties of the pharmacophore. As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating in vitro evaluation pipeline. This guide transcends basic procedural lists by detailing the mechanistic causality behind each assay, ensuring that researchers can accurately profile cytotoxicity, quantify DNA interstrand crosslinks (ICLs), and map the subsequent DNA damage response (DDR).

Mechanistic Grounding: The Alkylation Paradigm

Nitrogen mustards are polyfunctional alkylating agents characterized by their ability to form covalent adducts with DNA[1]. The defining feature of their mechanism is the intramolecular cyclization of the bis(2-chloroethyl)amine moiety at physiological pH, yielding a highly reactive, electrophilic aziridinium ion[1]. This intermediate preferentially attacks electron-rich nucleophilic sites on DNA, predominantly the N7 position of guanine[1].

While mono-adducts are common, the critical cytotoxic lesion is the DNA interstrand crosslink (ICL)[1]. ICLs covalently bind the two DNA strands together, presenting an absolute physical barrier to the replisome and RNA polymerase, thereby stalling DNA replication and transcription, ultimately triggering apoptosis[1].

Mechanistic pathway from aziridinium ion formation to DNA damage response signaling.

The Evaluation Pipeline

To validate a novel nitrogen mustard, we employ a three-tiered orthogonal approach. We first establish baseline metabolic toxicity, followed by direct physical measurement of DNA crosslinking, and conclude with the quantification of the downstream cellular signaling response.

Three-tiered in vitro evaluation pipeline for novel alkylating agents.

Phase 1: Cytotoxicity Profiling via MTT Assay

Causality & Rationale: Before investigating specific DNA damage, we must establish the global anti-proliferative potency (IC50) of the novel compound. The MTT assay is utilized because it measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which serves as a highly reliable surrogate for the number of viable, metabolically active cells[2].

Protocol: High-Throughput MTT Viability Assay

-

Cell Seeding: Seed target cancer cell lines (e.g., A549, K562) in 96-well flat-bottom microplates at a density of

cells/well in 100 µL of appropriate culture medium[2]. Incubate overnight at 37°C, 5% CO2 to allow for adherence and logarithmic growth. -

Compound Treatment: Aspirate media and apply the novel nitrogen mustard compounds in a serial dilution gradient (e.g., 0.1 µM to 100 µM) in serum-free media to prevent protein binding interference. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Melphalan)[3]. Incubate for 48–72 hours.

-

MTT Labeling: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, filter-sterilized) directly to each well[2].

-

Metabolic Reduction: Incubate the microplate for 4 hours at 37°C. Expert Insight: During this time, viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals[2].

-

Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 15 minutes protected from light.

-

Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a multi-well spectrophotometer[2]. Calculate IC50 using non-linear regression analysis.

Phase 2: Quantifying ICLs via Modified Alkaline Comet Assay

Causality & Rationale: Standard alkaline comet assays detect single-strand breaks (SSBs) and alkali-labile sites, where damaged DNA migrates out of the nucleus to form a "comet tail"[4]. However, nitrogen mustards primarily cause crosslinks, which actually prevent DNA migration[5]. Therefore, we employ a Modified Alkaline Comet Assay . By exposing cells to a fixed dose of ionizing radiation immediately before lysis, we induce random SSBs. If the novel drug has successfully formed ICLs, these crosslinks will retard the radiation-induced DNA migration. The decrease in the comet tail moment relative to the irradiated control is directly proportional to the extent of crosslinking[5].

Protocol: Modified Alkaline Comet Assay for Crosslinks

-

Treatment & Harvesting: Treat cells with the IC50 concentration of the novel compound for 1 hour, then wash and incubate in drug-free media for 16 hours to allow for peak crosslink formation. Harvest cells into a single-cell suspension (

cells/mL)[5]. -

Irradiation (The Modification): Irradiate the cell suspension with a fixed dose of X-rays or gamma rays (e.g., 10 Gy) on ice to induce a standardized level of random DNA strand breaks[5].

-

Embedding: Mix 10 µL of the cell suspension with 90 µL of 0.8% Low Melting Point (LMP) agarose (kept at 37°C). Spread immediately onto a frosted microscope slide pre-coated with 1% normal melting agarose. Cover with a coverslip and chill at 4°C for 10 minutes to solidify[4].

-

Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) overnight at 4°C[4]. Expert Insight: This removes all lipids and proteins, leaving a naked DNA "nucleoid".

-

Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes to allow DNA unwinding and expression of alkali-labile sites[4].

-

Electrophoresis: Run the gel at 21 V (approx. 300 mA) for 30 minutes at 4°C[4].

-

Neutralization & Staining: Wash slides three times with neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain with a fluorescent DNA dye (e.g., SYBR Gold)[4].

-

Analysis: Image using epifluorescence microscopy. Use comet scoring software to calculate the Tail Moment. Calculate the Crosslinking Index (CLI):

Phase 3: Mechanistic Validation via γ-H2AX Flow Cytometry

Causality & Rationale: While the comet assay proves the physical presence of crosslinks, we must verify that the cell recognizes this damage. When replication forks collide with nitrogen mustard-induced ICLs, they stall and collapse, creating DNA double-strand breaks (DSBs)[6]. The kinase ATM/ATR rapidly phosphorylates the histone variant H2AX at Serine 139 (forming γ-H2AX) over megabase chromatin domains flanking the DSB[6]. Evaluating γ-H2AX via flow cytometry (rather than microscopy) provides high-throughput, statistically robust quantification of this DNA damage response across thousands of cells, eliminating observer bias[7].

Protocol: γ-H2AX Immunofluorescence Flow Cytometry

-

Induction & Fixation: Following compound treatment (e.g., 24 hours post-exposure), trypsinize and collect cells. Fix cells by resuspending in 2% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature to crosslink cellular proteins and preserve the phosphorylated histones[8].

-

Permeabilization: Wash cells in PBS, then permeabilize using 0.5% Triton X-100 in PBS for 10 minutes[8]. This allows the bulky antibodies to access the nucleus.

-

Blocking: Incubate cells in 4% Bovine Serum Albumin (BSA) in PBS for 30 minutes to prevent non-specific antibody binding[8].

-

Primary Antibody Incubation: Resuspend the cell pellet in 100 µL of primary antibody solution (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139, diluted 1:500 in 1% BSA/PBS). Incubate for 1 hour at room temperature or overnight at 4°C[8].

-

Secondary Antibody & DNA Staining: Wash twice with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 45 minutes in the dark. Add a DNA intercalating dye (e.g., Propidium Iodide with RNase A) to allow simultaneous cell cycle analysis.

-

Flow Cytometry Acquisition: Acquire data on a flow cytometer. Gate out debris and doublets. Measure the Mean Fluorescence Intensity (MFI) of the Alexa Fluor 488 channel specifically in the G1 or early S-phase populations to quantify the magnitude of the DSB response[8].

Quantitative Data Presentation

To synthesize the evaluation of a hypothetical library, quantitative metrics from the three phases should be consolidated. The table below demonstrates how to benchmark novel hybrids against a clinical standard.

Table 1: Consolidated In Vitro Evaluation of Novel Nitrogen Mustard Hybrids

| Compound | Phase 1: Cytotoxicity IC50 (µM) | Phase 2: Crosslinking Index (CLI % at 10µM) | Phase 3: γ-H2AX MFI (Fold Change vs Control) |

| Melphalan (Standard) | 12.50 ± 1.1 | 45.2% ± 3.1 | 4.2x |

| Novel Hybrid A | 4.05 ± 0.4 | 68.5% ± 4.2 | 8.5x |

| Novel Hybrid B | 0.50 ± 0.1 | 82.1% ± 2.8 | 14.1x |

Note: Higher CLI percentages indicate a stronger inhibition of radiation-induced DNA migration, confirming superior interstrand crosslinking capability. Corresponding increases in γ-H2AX MFI validate the conversion of these crosslinks into lethal double-strand breaks.

Conclusion

The rigorous in vitro evaluation of novel nitrogen mustards requires a shift from simple viability screening to a mechanistic validation of their core pharmacodynamics. By combining the high-throughput metabolic assessment of the MTT assay[2] with the physical crosslink detection of the modified alkaline comet assay[5] and the biological damage signaling quantification of γ-H2AX flow cytometry[8], researchers can confidently select lead compounds that maximize targeted DNA damage while providing actionable data for future in vivo and clinical translation.

References

-

(PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Measurement of DNA Cross-linking in Patients on Ifosfamide Therapy Using the Single Cell Gel Electrophoresis (Comet) Assay1. AACR Journals. Available at: [Link]

-

Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC - National Institutes of Health. Available at:[Link]

-

γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents. PMC - National Institutes of Health. Available at:[Link]

-

Intraclass correlation of the γ-H2AX expression analyzed by flow cytometry. ResearchGate. Available at:[Link]

-

Induction and Processing of the Radiation-Induced Gamma-H2AX Signal and Its Link to the Underlying Pattern of DSB. PLOS One. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction and Processing of the Radiation-Induced Gamma-H2AX Signal and Its Link to the Underlying Pattern of DSB: A Combined Experimental and Modelling Study | PLOS One [journals.plos.org]

Methodological & Application

Analytical Methods for the Characterization of Ethyl N,N-bis(2-chloroethyl)carbamate

Application Note & Protocol Guide

Part 1: Executive Summary & Compound Profile

The Analytical Challenge

Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 6078-06-4) represents a critical analytical challenge in pharmaceutical development. Structurally, it is a hybrid of urethane (ethyl carbamate) and a nitrogen mustard .

-

Toxicological Context: It is classified as a DNA-reactive alkylating agent.[1] Under ICH M7 guidelines, it falls into the "Cohort of Concern" or Class 1/2 mutagenic impurities, requiring control to extremely low levels (Threshold of Toxicological Concern - TTC: 1.5 µ g/day ) [1].

-

Chemical Stability: Unlike free nitrogen mustards (e.g., mechlorethamine), the carbamate moiety reduces the nucleophilicity of the nitrogen, slowing the formation of the reactive aziridinium ion. However, the bis(2-chloroethyl) tails remain susceptible to hydrolysis and thermal degradation, making GC analysis risky without careful optimization.

Compound Profile

| Property | Data |

| Chemical Name | Ethyl N,N-bis(2-chloroethyl)carbamate |

| Synonyms | N,N-Bis(2-chloroethyl)urethane; Ethyl di(2-chloroethyl)carbamate |

| CAS Number | 6078-06-4 |

| Formula | C7H13Cl2NO2 |

| Molecular Weight | 214.09 g/mol |

| Structure | Et-O-CO-N(CH2CH2Cl)2 |

| LogP | ~2.1 (Moderate Lipophilicity) |

| Boiling Point | ~120-130°C (at reduced pressure); Decomposes at high heat |

Part 2: Strategic Analytical Approach

The selection of the analytical method depends on the phase of drug development and the required sensitivity.

-

LC-MS/MS (Triple Quadrupole): The Gold Standard for trace quantification (ppm/ppb levels) in drug substances. It avoids thermal stress and offers high selectivity.

-

GC-MS (SIM Mode): Suitable for raw material purity assessment or process intermediates where limits are higher (>500 ppm). Requires strict thermal control to prevent on-column degradation.

Diagram 1: Method Selection & Development Workflow

Caption: Decision tree for selecting LC-MS/MS vs. GC-MS based on sensitivity requirements and thermal stability risks.

Part 3: Protocol 1 - High-Sensitivity LC-MS/MS (Recommended)

This protocol is designed for the detection of Ethyl N,N-bis(2-chloroethyl)carbamate at trace levels (0.5 – 10 ppm) in Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale

-

Ionization: ESI Positive mode is used.[2] The carbonyl oxygen and the nitrogen atom provide sites for protonation ([M+H]+).

-

Mobile Phase: Acidic pH is critical. It enhances ionization efficiency and suppresses the hydrolysis of the chloroethyl groups (which occurs more rapidly at neutral/basic pH).

-

Column Choice: A C18 column provides sufficient retention for this moderately lipophilic compound, separating it from polar matrix components.

Instrumentation & Conditions

| Parameter | Setting |

| System | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex 6500, Waters Xevo) |

| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 2 - 5 µL |

| Gradient | 0-1 min: 10% B; 1-6 min: 10%→90% B; 6-8 min: 90% B; 8.1 min: 10% B (Re-equilibrate) |

Mass Spectrometry Parameters (MRM)

Note: Transitions must be optimized using a reference standard. The values below are predicted based on fragmentation logic for nitrogen mustard carbamates.

-

Ion Source: ESI Positive (Spray Voltage: 3500-4500 V)

-

Precursor Ion: m/z 214.1 [M+H]+ (35Cl isotope)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |

| Quantifier | 214.1 | 141.0 | 15 - 25 | Loss of -COOEt (Carbamate cleavage) |

| Qualifier 1 | 214.1 | 178.1 | 10 - 15 | Loss of HCl (Characteristic of Cl-ethyls) |

| Qualifier 2 | 214.1 | 63.0 | 30 - 40 | [CH2CH2Cl]+ fragment (Nitrogen mustard tail) |

Sample Preparation (Critical Step)

Objective: Solubilize the API while preventing the degradation of the impurity.

-

Diluent: Acetonitrile (ACN). Do not use water or methanol as the primary diluent to prevent solvolysis.

-

Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dilute to volume with ACN (1000 ppm).

-

Sample Solution: Weigh 50 mg of API into a 10 mL flask. Dissolve in 100% ACN. Sonicate if necessary (keep temp < 30°C).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may absorb the carbamate).

Part 4: Protocol 2 - GC-MS (Alternative for Raw Materials)

This protocol is suitable when the matrix is volatile or when the impurity levels are higher (>100 ppm).

Thermal Stability Warning

Ethyl N,N-bis(2-chloroethyl)carbamate can degrade into bis(2-chloroethyl)amine inside a hot injector port. You must perform a "temperature ramp study" on the inlet to find the maximum stable temperature.

Instrumentation & Conditions

| Parameter | Setting |

| System | GC-MS (Single Quad) with EI Source |

| Column | DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Mode | Splitless (for trace) or Split 10:1 (for purity) |

| Inlet Temp | 200°C (Do not exceed 220°C without validation) |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) |

| Transfer Line | 250°C |

| Source Temp | 230°C |

Detection (SIM Mode)

Full scan (50-300 amu) is useful for identification. For quantification, use SIM:

-

Target Ions: m/z 164, 178, 213 (M+).

-

Dwell Time: 100 ms per ion.

Part 5: Validation Framework (ICH Q2 & M7)

To ensure "Trustworthiness" and "Scientific Integrity," the method must be validated.

Sensitivity (LOD/LOQ)

-

Requirement: The Limit of Quantitation (LOQ) must be ≤ the Reporting Limit.

-

Calculation: If the Daily Dose is 1 g, the limit is 1.5 ppm. The LOQ should be ≤ 0.5 ppm.

-

Signal-to-Noise: LOQ ≥ 10:1 S/N; LOD ≥ 3:1 S/N.

Specificity

-

Inject the API without the impurity.

-

Inject the API spiked with the impurity.

-

Criteria: No interference at the retention time of the impurity. Use the secondary MRM transition (Qualifier) to confirm identity.

Linearity & Recovery

-

Range: From LOQ to 150% of the specification limit.

-

Recovery: Spiking experiments at 3 levels (LOQ, 100%, 150%). Acceptable range: 80-120% for trace impurities.

Part 6: Handling & Safety (Mandatory)

DANGER: This compound is a nitrogen mustard derivative.[3]

-

Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

-

Deactivation: All glassware and spills should be treated with 10% Sodium Thiosulfate solution for 1 hour before disposal. Thiosulfate neutralizes the alkylating potential of the chloroethyl groups [2].

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

Part 7: Workflow Visualization

Diagram 2: Sample Preparation & Analysis Logic

Caption: Workflow emphasizing the exclusion of protic solvents during extraction to prevent hydrolysis.

Part 8: References

-

ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4] International Council for Harmonisation. [Link]

-

National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.[5] National Academies Press. [Link]

-

PubChem. (2024).[6][7] Ethyl N,N-bis(2-chloroethyl)carbamate Compound Summary. National Library of Medicine. [Link]

-

FDA. (2024).[8] Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). (Cited for general trace impurity control logic). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1 | Chemsrc [chemsrc.com]

- 6. Berbamine 6078-17-7 [sigmaaldrich.com]

- 7. 小檗胺 二盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 8. intuitionlabs.ai [intuitionlabs.ai]

Application Notes and Protocols for the Utilization of Ethyl N,N-bis(2-chloroethyl)carbamate in Cancer Cell Culture Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ethyl N,N-bis(2-chloroethyl)carbamate in cancer cell culture studies. This document outlines the compound's mechanism of action, critical safety and handling procedures, and detailed protocols for assessing its cytotoxic and anti-proliferative effects.

Introduction: The Role of Ethyl N,N-bis(2-chloroethyl)carbamate in Oncology Research

Ethyl N,N-bis(2-chloroethyl)carbamate is a member of the nitrogen mustard family of compounds, which are potent bifunctional alkylating agents.[1] Historically, nitrogen mustards were among the first chemical agents used in cancer chemotherapy and continue to be a cornerstone of many treatment regimens.[2] The defining feature of Ethyl N,N-bis(2-chloroethyl)carbamate is the presence of two reactive 2-chloroethyl groups attached to a central nitrogen atom, which is in turn linked to an ethyl carbamate moiety.[1][3] This chemical structure confers the ability to form covalent bonds with biological macromolecules, most notably DNA.[4][5] The resulting DNA damage is highly cytotoxic, particularly to rapidly dividing cancer cells, making this compound and its analogs valuable tools for investigating the mechanisms of DNA damage response, cell cycle arrest, and apoptosis in cancer biology.[2][6]

Mechanism of Action: DNA Alkylation and Induction of Apoptosis

The cytotoxic effects of Ethyl N,N-bis(2-chloroethyl)carbamate are primarily mediated through its ability to alkylate DNA.[4] This process is initiated by an intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic aziridinium ion.[1][5] This reactive intermediate then readily attacks nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[4]

As a bifunctional agent, the second chloroethyl arm can undergo a similar cyclization and alkylate another guanine base.[7] This can result in the formation of either intrastrand cross-links (linking two guanines on the same DNA strand) or, more critically, interstrand cross-links (ICLs) that covalently link the two strands of the DNA double helix.[4][7] These ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.[4][8]

The cellular response to this extensive DNA damage is the activation of complex signaling pathways. The DNA damage response (DDR) pathway, often involving kinases such as ATM and ATR, is triggered.[4] This leads to the phosphorylation of downstream effectors like the checkpoint kinases Chk1 and Chk2, which in turn can activate the tumor suppressor protein p53.[4] The activation of these pathways can lead to several cellular outcomes, primarily cell cycle arrest, to allow time for DNA repair.[4] However, if the damage is too severe and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis.[4][9][10]

Caption: General experimental workflow for in vitro cell-based assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on cell viability and is used to determine the IC50 value. [4] Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well flat-bottom tissue culture plates

-

Ethyl N,N-bis(2-chloroethyl)carbamate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight. [4]2. Drug Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. Carefully remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [4]5. Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization. [4]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value. [4]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

6-well tissue culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at predetermined concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the initial medium) with the detached cells.

-

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well tissue culture plates

-

Cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

-

Cell Harvesting: Harvest adherent cells using trypsin and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Troubleshooting

-

Low Drug Potency/High IC50:

-

Verify the purity and integrity of the compound.

-

Ensure the stock solution was prepared and stored correctly.

-

The selected cell line may be resistant; consider using a different cell line.

-

-

High Variability in Assays:

-

Ensure consistent cell seeding density.

-

Check for pipetting accuracy.

-

Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

-

-

No Apoptosis Detected:

-

The incubation time may be too short or too long. Perform a time-course experiment.

-

The drug concentration may be too low. Try higher concentrations.

-

The cell line may undergo a different form of cell death (e.g., necrosis or autophagy).

-

References

- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Benchchem. (n.d.). A Comparative Guide to N,N-Bis(2-chloroethyl)carbamoyl Chloride and Other Crosslinking Agents.

- Apollo Scientific. (2023, March 12). Ethyl carbamate.

- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ.

- MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.

- ResearchGate. (2025, August 6). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways.

- Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-6.

- Botyánszki, J., et al. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)

- PubChemLite. (n.d.). Ethyl n,n-bis(2-chloroethyl)carbamate (C7H13Cl2NO2).

- PubMed. (n.d.). Biochemical and cytotoxic properties of the isomeric forms of N,N'-bis[N-2-chloroethyl)-N-nitrosocarbamoyl] cystamine.

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-N,N-bis(2-chloroethyl)amine in Cell Culture.

- MDPI. (2023, September 30). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents.

- MDPI. (2022, August 7). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Tert-butyl bis(2-chloroethyl)carbamate.

- PubMed. (2010, May 15). Mechanisms of lung tumorigenesis by ethyl carbamate and vinyl carbamate.

- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE.

- ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines,....

- Environmental Analysis Health and Toxicology. (2022, October 28). Title of the article.

- PubMed. (2014, January 15). Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells.

- Unknown source. (n.d.). BE(2)C (ATCC number CRL2268) cell culture and formaldehyde crosslinking.

- Benchchem. (n.d.). Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.

- Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References.

- Oncohema Key. (2016, May 27). Alkylating Agents.

- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving N,N-Bis(2-chloroethyl)carbamoyl Chloride.

- PubMed. (2010, March 15). N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain.

- Wikipedia. (n.d.). Alkylating antineoplastic agent.

- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.

- Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- Royal Society of Chemistry. (n.d.). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-.

- PMC. (n.d.). N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain.

- MDPI. (2020, May 28). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - Ethyl n,n-bis(2-chloroethyl)carbamate (C7H13Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N’-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

formulation of Ethyl N,N-bis(2-chloroethyl)carbamate for preclinical studies

An Application Guide to the Formulation of Ethyl N,N-bis(2-chloroethyl)carbamate for Preclinical Studies

Abstract

This comprehensive guide provides a detailed framework for the formulation of Ethyl N,N-bis(2-chloroethyl)carbamate, a potent nitrogen mustard alkylating agent, for preclinical research. Nitrogen mustards are a class of cytotoxic compounds pivotal in cancer chemotherapy, yet their inherent reactivity and poor aqueous solubility present significant formulation challenges.[1][2][3] This document outlines a systematic approach, from initial physicochemical characterization and stability assessments to the development of viable parenteral formulations. We delve into the rationale behind solvent and excipient selection, provide step-by-step protocols for solubility screening and HPLC-based quality control, and emphasize the critical safety measures required when handling such cytotoxic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel nitrogen mustard compounds through the preclinical pipeline.

Introduction: The Formulation Challenge of Nitrogen Mustards

Ethyl N,N-bis(2-chloroethyl)carbamate belongs to the nitrogen mustard family of bifunctional alkylating agents.[1][4] Its cytotoxic mechanism of action involves the formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[1][2] This leads to the formation of DNA interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.[1][4]

Despite its therapeutic potential, the compound's structure presents two primary formulation hurdles:

-

Poor Aqueous Solubility: The ethyl carbamate and bis(2-chloroethyl) moieties confer a lipophilic character, suggesting low solubility in simple aqueous vehicles required for parenteral administration.

-

Chemical Instability: The bis(2-chloroethyl)amino group is highly susceptible to hydrolysis in aqueous environments.[5] Furthermore, the carbamate ester linkage can also undergo hydrolytic degradation.[6] This instability complicates manufacturing, storage, and in vivo delivery, as the active pharmaceutical ingredient (API) can degrade before reaching its target.

Overcoming these challenges is paramount for obtaining reliable and reproducible data in preclinical toxicology and efficacy studies. This guide provides a logical workflow to develop a stable and effective formulation.

Pre-formulation Assessment: Characterizing the API

Before any formulation can be developed, a thorough understanding of the API's fundamental physicochemical properties is essential. This phase aims to identify critical attributes that will govern formulation strategy.

Physicochemical Properties

A summary of the known and predicted properties of Ethyl N,N-bis(2-chloroethyl)carbamate is presented below.

| Property | Value / Prediction | Source |

| Molecular Formula | C₇H₁₃Cl₂NO₂ | [7] |

| Molecular Weight | 214.09 g/mol | [7] |

| Predicted XlogP | 1.7 | [7] |

| Appearance | Expected to be a colorless to yellow liquid or semi-solid | [8][9] |

| Chemical Class | Nitrogen Mustard, Carbamate Ester | [1][3] |

The positive XlogP value suggests a lipophilic nature and likely poor water solubility, necessitating the use of solubility-enhancing techniques.[10][11]

Solubility Screening

The first experimental step is to determine the compound's solubility in a range of pharmaceutically acceptable solvents and co-solvents. This data directly informs the selection of a suitable vehicle system.

-

Preparation: Add an excess amount of Ethyl N,N-bis(2-chloroethyl)carbamate (e.g., 20-50 mg) to a series of 2 mL glass vials.

-

Solvent Addition: Add 1 mL of each test solvent (see Table 2 for suggestions) to the respective vials.

-

Equilibration: Tightly cap the vials and place them on a rotating mixer or shaker at ambient temperature (20-25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

-

Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (see Section 5). Quantify the dissolved drug concentration using a validated HPLC-UV method.

| Solvent / Vehicle | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations |

| Purified Water | 80.1 | TBD | Low solubility expected |

| 0.9% Saline | 80 | TBD | Low solubility expected |

| Ethanol | 24.6 | TBD | Higher solubility expected |

| Propylene Glycol (PG) | 32.0 | TBD | Moderate solubility expected |

| Polyethylene Glycol 400 (PEG 400) | 12.5 | TBD | Good solubility expected |

| N,N-Dimethylacetamide (DMA) | 37.8 | TBD | High solubility expected |

| Dimethyl Sulfoxide (DMSO) | 47.0 | TBD | High solubility expected |

| (TBD = To Be Determined experimentally) | |||

| (Dielectric constants sourced from[12]) |

Preliminary Stability Assessment